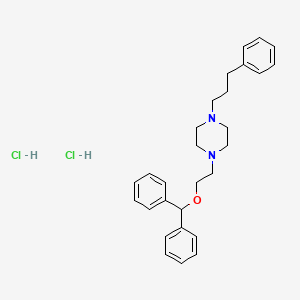

GBR 12935 塩酸塩

概要

説明

GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . It has been used as a dopamine reuptake inhibitor to study its effects on noradrenergic stimulation in the medial prefrontal cortex of rats . It has also been used as a selective dopamine transporter (DAT) inhibitor to study its effects on behavior and neurochemical response in enriched condition (EC) and impoverished condition (IC) rats .

Molecular Structure Analysis

The empirical formula of GBR 12935 dihydrochloride is C28H34N2O · 2HCl . The molecular weight is 487.50 .Chemical Reactions Analysis

GBR 12935 inhibits the dopamine and norepinephrine transporters with K i s of 21.5 nM and 225 nM, respectively . It does not inhibit the serotonin transporter (K i = 6.5 mM) .Physical And Chemical Properties Analysis

GBR 12935 dihydrochloride is a white powder . It is soluble in water (20 mg/mL with warming) .科学的研究の応用

ドーパミン取り込み阻害

GBR 12935 塩酸塩は、ドーパミン取り込みの強力かつ選択的な阻害剤です . ラットの線条体膜では、解離定数(K D)が5.5 nMで、ドーパミン輸送体に高い親和性を示します . これにより、神経科学研究において、様々な生理学的および病理学的プロセスにおけるドーパミンの役割を研究するための貴重なツールとなっています。

神経薬理学研究

神経薬理学において、GBR 12935 塩酸塩は、ラットの前頭前皮質におけるノルアドレナリン刺激に対する影響を研究するために使用されます . この研究は、注意やワーキングメモリなどの認知機能におけるドーパミンとノルエピネフリンの役割についての洞察を提供することができます。

シトクロムP450との相互作用

GBR 12935 塩酸塩は、血小板および脳の非ドーパミン作動性ピペラジン部位に結合することが判明しており、シトクロムP450として同定されています . この相互作用は、化合物の代謝経路と潜在的な薬物相互作用を理解するために研究することができます。

In Vivo

In vivo studies have utilized GBR 12935 dihydrochloride to study the effects of GBR 12935 dihydrochlorideergic transmission on the central nervous system and behavior. Studies have shown that GBR 12935 dihydrochloride increases the activity of GBR 12935 dihydrochloride receptors in the brain and reduces anxiety-like behavior in rodents. GBR 12935 dihydrochloride has also been shown to reduce seizures in rats and mice.

In Vitro

In vitro studies have utilized GBR 12935 dihydrochloride to study the effects of GBR 12935 dihydrochlorideergic transmission on cells and tissues. Studies have shown that GBR 12935 dihydrochloride increases the activity of GBR 12935 dihydrochloride receptors in cells and tissues. GBR 12935 dihydrochloride has also been shown to reduce the activity of glutamate receptors in cells and tissues.

作用機序

Target of Action

GBR 12935 dihydrochloride is a potent and selective dopamine reuptake inhibitor . Its primary target is the dopamine transporter (DAT), a protein that plays a crucial role in regulating dopamine levels in the brain .

Mode of Action

GBR 12935 dihydrochloride binds to the dopamine transporter, inhibiting the reuptake of dopamine . This results in an increase in extracellular dopamine levels, enhancing dopaminergic signaling .

Biochemical Pathways

By inhibiting the reuptake of dopamine, GBR 12935 dihydrochloride affects the dopaminergic pathways in the brain . This can lead to changes in various downstream effects related to dopamine signaling, such as motor control, reward, and reinforcement signaling .

Result of Action

The inhibition of dopamine reuptake by GBR 12935 dihydrochloride leads to increased dopamine levels in the synaptic cleft . This results in enhanced dopaminergic signaling, which can stimulate locomotion activity in different mice strains .

Action Environment

Environmental factors can influence the action of GBR 12935 dihydrochloride. For instance, environmental enrichment has been shown to enhance sensitization to GBR 12935-induced activity and decrease dopamine transporter function in the medial prefrontal cortex .

生物活性

GBR 12935 dihydrochloride has been shown to have a variety of biological activities. Studies have shown that GBR 12935 dihydrochloride increases the activity of GBR 12935 dihydrochloride receptors in the brain and reduces anxiety-like behavior in rodents. GBR 12935 dihydrochloride has also been shown to reduce seizures in rats and mice. In addition, GBR 12935 dihydrochloride has been shown to reduce the activity of glutamate receptors in cells and tissues.

Biochemical and Physiological Effects

GBR 12935 dihydrochloride has been shown to have a variety of biochemical and physiological effects. Studies have shown that GBR 12935 dihydrochloride increases the activity of GBR 12935 dihydrochloride receptors in the brain and reduces anxiety-like behavior in rodents. GBR 12935 dihydrochloride has also been shown to reduce seizures in rats and mice. In addition, GBR 12935 dihydrochloride has been shown to reduce the activity of glutamate receptors in cells and tissues.

実験室実験の利点と制限

The use of GBR 12935 dihydrochloride in laboratory experiments offers several advantages. It is a relatively simple compound to synthesize and is readily available. In addition, GBR 12935 dihydrochloride has been shown to have a variety of biological activities, making it a useful tool for studying the effects of GBR 12935 dihydrochlorideergic transmission on the brain and body. However, the pharmacodynamics of GBR 12935 dihydrochloride is not fully understood and its effects on the body may be unpredictable in certain circumstances.

将来の方向性

The potential therapeutic applications of GBR 12935 dihydrochloride are still being explored. Future research could focus on the development of more specific and potent analogs of GBR 12935 dihydrochloride. In addition, further research could focus on the pharmacodynamics of GBR 12935 dihydrochloride and its effects on the body. Other potential future directions could include the development of GBR 12935 dihydrochloride-based drugs for the treatment of neurological disorders, such as anxiety, depression, and epilepsy. Finally, further research could focus on the use of GBR 12935 dihydrochloride in combination with other drugs to treat a variety of neurological and psychiatric disorders.

特性

IUPAC Name |

1-(2-benzhydryloxyethyl)-4-(3-phenylpropyl)piperazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H34N2O.2ClH/c1-4-11-25(12-5-1)13-10-18-29-19-21-30(22-20-29)23-24-31-28(26-14-6-2-7-15-26)27-16-8-3-9-17-27;;/h1-9,11-12,14-17,28H,10,13,18-24H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQWRSILGEXNJIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCC2=CC=CC=C2)CCOC(C3=CC=CC=C3)C4=CC=CC=C4.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H36Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6042573 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

487.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

67469-81-2 | |

| Record name | 1-[2-(Diphenylmethoxy)ethyl]-4-(3-phenylpropyl)piperazine dihydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6042573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

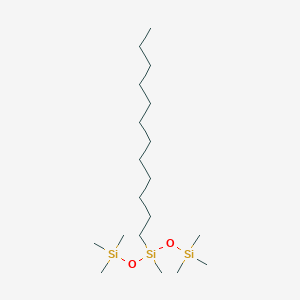

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

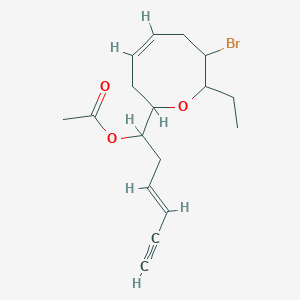

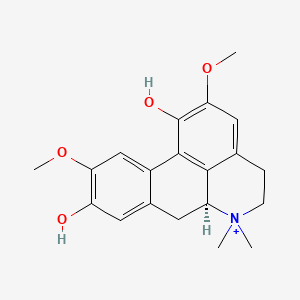

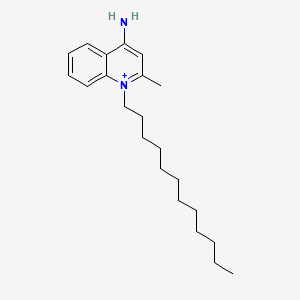

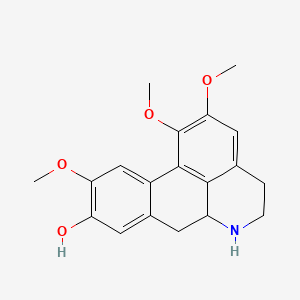

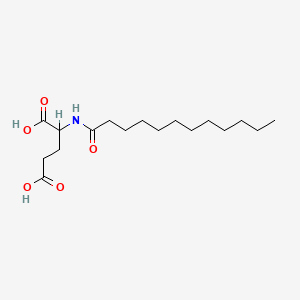

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。